4-hydroxy-1-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-HO-1-ME-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (PYRIDIN-3-YLMETHYL)-AMIDE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-1-ME-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (PYRIDIN-3-YLMETHYL)-AMIDE typically involves multi-step organic reactions. Common starting materials might include quinoline derivatives and pyridine carboxylic acids. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography are also crucial to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might inhibit or activate certain enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Quinolone: A related compound with significant antibacterial properties.
Isoquinoline: Another structural isomer with distinct chemical and biological properties.
Uniqueness
4-HO-1-ME-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (PYRIDIN-3-YLMETHYL)-AMIDE is unique due to its specific functional groups and structural configuration, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C17H15N3O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-2-oxo-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C17H15N3O3/c1-20-13-7-3-2-6-12(13)15(21)14(17(20)23)16(22)19-10-11-5-4-8-18-9-11/h2-9,21H,10H2,1H3,(H,19,22) |
InChI Key |
AINDEUQZHXXDJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CN=CC=C3)O |
Origin of Product |
United States |
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